molecular formula C10H6BrF B3130378 1-Bromo-3-fluoronaphthalene CAS No. 343-53-3

1-Bromo-3-fluoronaphthalene

Cat. No. B3130378
CAS RN: 343-53-3
M. Wt: 225.06 g/mol
InChI Key: ANIVZBBYWMPEOI-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoronaphthalene is a chemical compound with the molecular formula C10H6BrF . It has a molecular weight of 225.06 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H6BrF . The InChI code for this compound is 1S/C10H6BrF/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a melting point of 25-26°C . The compound has a density of 1.6±0.1 g/cm3 . The boiling point is 281.4±13.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Reactivity

1-Bromo-3-fluoronaphthalene serves as a versatile precursor in organic synthesis, enabling the preparation of complex molecular architectures. For instance, it has been used in the synthesis of atropisomers through reactions with alkyllithium compounds, leading to products like diacid or bis(phosphane) derivatives in high yields (Leroux, Mangano, & Schlosser, 2005). This highlights its potential in constructing compounds with significant stereochemical complexity.

Spectroscopic Studies

The compound has also been a subject of detailed spectroscopic analysis. Studies using density functional theory (DFT) to interpret its vibrational spectra, including both FTIR and FT-Raman, have been conducted. These studies provide insights into the fundamental vibrational modes of this compound, facilitating a deeper understanding of its electronic structure and behavior (Krishnakumar, Prabavathi, & Muthunatesan, 2008).

Catalytic Reactions

Additionally, this compound has been utilized in catalytic reactions, such as in defluorination processes catalyzed by transition metal catalysts like CpTiCl3. These reactions demonstrate the compound's utility in facilitating selective organic transformations, contributing to the synthesis of functionally diverse naphthalene derivatives (Guo et al., 2006).

Nanotechnology and Material Science

In the field of nanotechnology and material science, this compound has played a role in the synthesis of molecular nanoprobes and polymers. Its incorporation into perylene derivatives for oxidative cyclodehydrogenation exemplifies its application in creating materials with potential optical sensing capabilities (Markoulides et al., 2015). Furthermore, its use as a processing additive in the fabrication of bulk heterojunction solar cells underlines its importance in improving the efficiency of renewable energy technologies (Heo et al., 2013).

Analytical Chemistry

In analytical chemistry, derivatives of this compound, such as 2-fluoronaphthalene, have been employed as internal standards in the determination of fluoride in biological samples using gas chromatography-mass spectrometry. This application emphasizes its value in developing sensitive and precise analytical methods (Kwon & Shin, 2014).

Safety and Hazards

The safety information for 1-Bromo-3-fluoronaphthalene indicates that it is a hazardous substance. The hazard statements include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

1-Bromo-3-fluoronaphthalene is a chemical compound that is primarily used in the field of organic synthesis . Its primary targets are the carbon atoms in other organic compounds during reactions such as the Suzuki–Miyaura cross-coupling .

Mode of Action

The compound interacts with its targets through a process known as cross-coupling . In this reaction, a carbon atom in the this compound molecule forms a bond with a carbon atom in another molecule, facilitated by a transition metal catalyst . This results in the formation of a new carbon-carbon bond, effectively coupling the two molecules together .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key pathway in which this compound is involved . This reaction is widely used in organic chemistry to create a variety of complex organic compounds . The downstream effects of this pathway can lead to the synthesis of various biologically active compounds and materials for organic electronics .

Pharmacokinetics

Its physical properties such as melting point (35-38 °c) and molecular weight (22506 g/mol) can influence its behavior in a chemical reaction .

Result of Action

The primary result of this compound’s action is the formation of new organic compounds through the creation of carbon-carbon bonds . On a molecular level, this can lead to the synthesis of complex structures with potential applications in various fields, including materials science and organic electronics .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment at room temperature to maintain its stability . Additionally, the reaction conditions, such as temperature and the presence of a suitable catalyst, can significantly impact the compound’s reactivity and the overall yield of the reaction .

properties

IUPAC Name

1-bromo-3-fluoronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIVZBBYWMPEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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